2-(1-Benzylpyrrolidin-3-yl)ethanamine

Purity analysis Quality control Synthetic reproducibility

Sourcing 2-(1-benzylpyrrolidin-3-yl)ethanamine with inconsistent purity can lead to failed hD4 antagonist syntheses and irreproducible binding data. This compound directly addresses that risk. - Supplied as the stable hydrochloride salt (≥98% purity) to minimize impurity accumulation in multi-step CNS-targeted syntheses. - Retains the critical N-benzyl moiety essential for π-π stacking and hD4 selectivity (reported IC50 1500 nM) over hD2/α1 receptors. - Enables systematic SAR studies alongside the (S)-enantiomer (CAS 1217829-62-3) for stereochemical characterization.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B8816653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpyrrolidin-3-yl)ethanamine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CN(CC1CCN)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
InChIKeyIBSQNIPUVCQZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzylpyrrolidin-3-yl)ethanamine: Identity & Procurement


2-(1-Benzylpyrrolidin-3-yl)ethanamine (CAS 130927-84-3) is a synthetic heterocyclic amine featuring a pyrrolidine ring with an N-benzyl substituent and a C3-ethanamine side chain . Its molecular formula is C13H20N2 with a molecular weight of 204.31 g/mol [1]. The compound is commercially supplied as both the free base and hydrochloride salt , with typical purities ranging from 95% to ≥98% . Physicochemical properties include a density of 1.024 g/cm³ and a boiling point of 301.1°C at 760 mmHg . This amine serves as a versatile building block in medicinal chemistry and is a key intermediate for synthesizing bioactive molecules containing the 1-benzylpyrrolidin-3-yl pharmacophore .

1
Synthetic building block for 1-benzylpyrrolidin-3-yl pharmacophore construction
2
Available as free base and hydrochloride salt for protocol compatibility
3
Racemate and (S)-enantiomer forms for stereochemical SAR studies

Why 2-(1-Benzylpyrrolidin-3-yl)ethanamine Is Irreplaceable


Generic substitution of 2-(1-benzylpyrrolidin-3-yl)ethanamine with simpler pyrrolidine derivatives (e.g., 2-(pyrrolidin-3-yl)ethanamine) or alternative N-alkylated analogs fundamentally alters molecular recognition events in downstream applications. The N-benzyl group imparts a specific π-π stacking capability and lipophilic character (LogP ≈ 2.5) [1] that is essential for binding to aromatic pockets in target proteins such as dopamine D4 receptors [2] and VAP-1/SSAO enzymes [3]. Removal of the benzyl moiety reduces molecular weight from 204.31 to 114.19 g/mol and eliminates key hydrophobic interactions . Furthermore, the free base versus hydrochloride salt form (MW 204.31 vs. 240.77) presents distinct solubility and handling profiles that must be matched to specific synthetic protocols. Substitution without careful consideration of these parameters can lead to failed reactions, altered binding affinities, or irreproducible biological results.

Pharmacophore Loss
Removal of the N-benzyl group eliminates key π-π stacking and hydrophobic interactions; target binding (e.g., D4, VAP-1) may be drastically reduced.
Salt Form Mismatch
Free base and hydrochloride salt differ in molecular weight and physical form; mismatched salt form may compromise reaction stoichiometry and reproducibility.
Analog Substitution
Replacing with 2-(pyrrolidin-3-yl)ethanamine or other N-alkyl analogs alters molecular recognition and may lead to irreproducible synthetic or biological outcomes.

2-(1-Benzylpyrrolidin-3-yl)ethanamine Procurement Evidence


Purity Benchmarking and Reproducibility

2-(1-Benzylpyrrolidin-3-yl)ethanamine is commercially available with a minimum purity of 98% (NLT 98%) , whereas standard commercial offerings for related pyrrolidine derivatives and generic research chemicals typically specify 95% purity . This 3-percentage-point absolute purity difference translates to a 60% reduction in total impurity burden (from 5% to 2%), which is critical for minimizing side reactions in multi-step syntheses and reducing assay variability in biological testing.

Purity Benchmark
Data to verify
≥98% (NLT 98%) vs standard 95% commercial grade — impurity burden reduced by 60%
Higher purity grade may support synthetic reproducibility and lower side reactions.
Supplier specification; analytical method not reported.
Purity analysis Quality control Synthetic reproducibility

Salt Form: Hydrochloride Salt Handling Stability

The hydrochloride salt of 2-(1-benzylpyrrolidin-3-yl)ethanamine (CAS 130927-84-3, MW 240.77) offers distinct advantages over the free base (MW 204.31) [1] for solid-state handling and long-term storage. The salt form increases molecular weight by 17.9% and converts the volatile, hygroscopic free amine into a crystalline solid with improved shelf stability under ambient conditions (recommended storage: cool, dry place) . In contrast, the free base (boiling point 301.1°C, vapor pressure 0.00107 mmHg at 25°C) presents handling challenges for precise weighing and long-term storage due to potential amine oxidation and moisture absorption.

Salt Form Stability
Reported
Hydrochloride salt: crystalline solid, MW 240.77; Free base: hygroscopic, MW 204.31
Salt form selection may improve weighing accuracy, long-term storage, and reaction reproducibility.
Based on commercial descriptions; independent stability data may be limited.
Salt form optimization Stability Formulation

Pharmacophoric Scaffold: Dopamine D4 Antagonist Activity

Compounds containing the 1-benzylpyrrolidin-3-yl scaffold demonstrate specific biological activity that is absent in non-benzylated analogs. In a cAMP assay, an N-(1-benzylpyrrolidin-3-yl)arylbenzamide derivative exhibited antagonist activity at human dopamine D4 (hD4) receptors with an IC50 of 1500 nM, while showing selectivity over hD2 and α1 receptors [1]. This pharmacological profile is directly attributable to the N-benzylpyrrolidine substructure; removal of the benzyl group abolishes hD4 binding [1]. 2-(1-Benzylpyrrolidin-3-yl)ethanamine serves as the foundational amine building block for synthesizing such D4-selective antagonists, a capability not shared by simpler 2-(pyrrolidin-3-yl)ethanamine analogs.

D4 Pharmacophore
Class-level
N-Benzyl group essential for hD4 antagonist activity (reported IC50 1500 nM for a derivative)
Supports dopamine D4 receptor pharmacophore engagement; not tested on free amine itself.
Activity inferred from arylbenzamide analog; direct data for the building block not available.
Dopamine D4 receptor Antagonist CNS research

Enantiomeric Purity: (S)-Enantiomer for Chiral Synthesis

2-(1-Benzylpyrrolidin-3-yl)ethanamine is available as the racemate (CAS 130927-84-3) and as the single (S)-enantiomer (CAS 1217829-62-3) . The (S)-enantiomer is specifically utilized as a chiral building block in asymmetric synthesis and as a precursor for enantiopure pharmaceutical agents . In contrast, simpler achiral analogs like 2-(pyrrolidin-3-yl)ethanamine (which is also chiral but lacks the benzyl group) do not offer the same combination of stereochemical control and hydrophobic binding capacity.

Chiral Forms
Data to verify
Racemate (CAS 130927-84-3) and (S)-enantiomer (CAS 1217829-62-3) commercially available
Enantiomer availability supports stereochemical SAR and asymmetric synthesis studies.
Enantiomeric purity specifications not provided in supplier documentation.
Chiral synthesis Stereochemistry Enantioselective

2-(1-Benzylpyrrolidin-3-yl)ethanamine Applications


Dopamine D4 Receptor Antagonist Synthesis

2-(1-Benzylpyrrolidin-3-yl)ethanamine is the optimal starting material for constructing N-(1-benzylpyrrolidin-3-yl)arylbenzamides, a class of selective human dopamine D4 (hD4) receptor antagonists with demonstrated IC50 values of 1500 nM in cAMP assays [1]. Researchers developing novel CNS therapeutics targeting D4 receptors should procure this compound (98% purity, hydrochloride salt) to ensure reproducible synthesis and to maintain the critical N-benzyl pharmacophore essential for hD4 selectivity over hD2 and α1 receptors [1].

Multi-Step Pharmaceutical Building Block

Due to its high minimum purity (≥98%) and stable hydrochloride salt form , this compound is ideally suited for use as a building block in multi-step pharmaceutical syntheses where impurity accumulation can compromise overall yield and product quality. Procurement of the 98% grade reduces total impurity burden by 60% compared to standard 95% grades , directly improving process robustness and reducing purification requirements.

Stereochemical SAR: Racemic and Enantiopure Forms

The commercial availability of both racemic 2-(1-benzylpyrrolidin-3-yl)ethanamine (CAS 130927-84-3) and the (S)-enantiomer (CAS 1217829-62-3) enables systematic structure-activity relationship (SAR) studies probing the stereochemical determinants of biological activity. Research groups investigating chiral drug candidates or studying stereospecific enzyme/receptor interactions should procure both forms to fully characterize stereochemical effects.

VAP-1/SSAO Inhibitor Development

The 1-benzylpyrrolidin-3-yl scaffold is a recognized pharmacophore for vascular adhesion protein-1 (VAP-1/SSAO) inhibition, with patent-reported derivatives exhibiting IC50 values of 7.40 nM (rat) and 49 nM (human) [2]. 2-(1-Benzylpyrrolidin-3-yl)ethanamine serves as a versatile intermediate for elaborating this scaffold into potent VAP-1 inhibitors, a target implicated in inflammatory and fibrotic diseases. Procurement of this amine enables rapid diversification into focused VAP-1 inhibitor libraries.

Application
Selection Property
Validation Focus
D4 receptor antagonist research
N-Benzyl pharmacophore presence
D4 vs D2/α1 selectivity assay
Multi-step synthesis intermediate
High-purity grade specification
Impurity-controlled reaction yield
Stereochemical SAR studies
Enantiopure (S) form availability
Enantiomer-specific biological response
VAP-1/SSAO inhibitor research
1-Benzylpyrrolidine scaffold
VAP-1 enzyme inhibition assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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